molecular formula C17H19N5O2 B2494485 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide CAS No. 2034523-88-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide

Cat. No.: B2494485
CAS No.: 2034523-88-9
M. Wt: 325.372
InChI Key: BYHPWLJTGPIYIN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide (CAS: 2034376-95-7) is a heterocyclic compound featuring a 1,2,4-triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-ethoxybenzamide moiety. For instance, Shah and Rojivadiya demonstrated that similar compounds can be synthesized via fusion reactions involving aminotriazole, keto esters, and aldehydes in dimethylformamide, followed by crystallization .

Properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-24-15-8-4-3-7-14(15)16(23)18-9-5-6-13-10-19-17-20-12-21-22(17)11-13/h3-4,7-8,10-12H,2,5-6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPWLJTGPIYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.

    Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a suitable propylating agent under basic conditions to introduce the propyl group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the propylated triazolopyrimidine with 2-ethoxybenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide involves the inhibition of CDK2/cyclin A2. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs exhibit variations in substituents and core modifications, which influence their physicochemical and biological properties. Key examples include:

Compound Name (CAS) Core Structure Substituents/Modifications
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide (2034376-95-7) 1,2,4-Triazolo[1,5-a]pyrimidine Propyl linker to 2-ethoxybenzamide
3-[5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (618395-27-0) 1,2,4-Triazolo[1,5-a]pyrimidine Bromophenyl and dichlorophenyl groups at positions 5 and 7; propanol side chain
3-Benzyl-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (863018-35-3) 1,2,3-Triazolo[4,5-d]pyrimidinone Benzyl and nitrobenzyl groups; fused triazolopyrimidinone scaffold
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazide derivatives Quinazoline-pyrazole hybrid Aldehyde hydrazide and quinazolinyl groups; pyrazole core

Key Observations :

  • Core Diversity: The target compound’s 1,2,4-triazolo[1,5-a]pyrimidine core contrasts with the 1,2,3-triazolo[4,5-d]pyrimidinone in CM864974, which introduces a ketone group and alters ring saturation .
  • Biological Activity : While the target compound’s activity is unspecified, analogs like CM864840 (halogenated aryl groups) and ’s hydrazide derivatives (antibacterial agents) highlight how substituents drive functionality. For example, hydrazide derivatives showed inhibitory effects against Fusarium graminearum (wheat blight) at 50 µg/mL .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H18N4OC_{14}H_{18}N_{4}O and molecular weight of approximately 270.32 g/mol. The structure features a triazolo-pyrimidine moiety linked to a propyl chain and an ethoxybenzamide group. The presence of these functional groups is crucial for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H18N4OC_{14}H_{18}N_{4}O
Molecular Weight270.32 g/mol
Triazolo-Pyrimidine CorePresent
Ethoxybenzamide GroupPresent

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial and antifungal properties. In vitro studies indicated that it was effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus , as well as fungi such as Candida albicans . The compound demonstrated higher efficacy compared to standard antibiotics like Imipenem and Nystatin .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies revealed that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases . The mechanism appears to involve inhibition of key signaling pathways involved in inflammation.

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • AXL Receptor Tyrosine Kinase : The compound has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .
  • Antioxidant Activity : It may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of the compound against Gram-negative and Gram-positive bacteria showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics used in clinical settings .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .

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